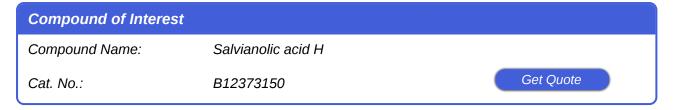


An In-depth Technical Guide to Salvianolic Acid H: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a bioactive polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine. [1] This comprehensive technical guide provides a detailed overview of the chemical structure and synthetic approaches related to **Salvianolic acid H**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes relevant biological pathways to facilitate further research and application.

Chemical Structure of Salvianolic Acid H

Salvianolic acid H is a complex ester composed of danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties. Its intricate structure contributes to its notable biological activities, including potent acetylcholinesterase (AChE) inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Salvianolic acid H** is presented in the table below.



Property	Value	Reference
Molecular Formula	C27H22O12	[1]
Molecular Weight	538.46 g/mol	[1]
CAS Number	444179-57-1	[1]
Appearance	Solid	
Solubility	Soluble in DMSO and ethanol	_
SMILES	C1=CC(=C(C=C1CC(C(=O)O) OC(=O)C=CC2=CC(=C(C=C2) O)OC(=CC3=CC(=C(C=C3)O) O)C(=O)O)O	[1]

2D Chemical Structure

The two-dimensional chemical structure of **Salvianolic acid H** is depicted below.

Salvianolic acid H Chemical Structure

Caption: 2D Chemical Structure of Salvianolic acid H.

Spectroscopic Data (Comparative Analysis)

Detailed experimental ¹H and ¹³C NMR data for **Salvianolic acid H** are not readily available in the public domain. However, analysis of structurally related salvianolic acids, such as Salvianolic acid L, K, and C, can provide valuable insights for the structural elucidation of **Salvianolic acid H**. Researchers can refer to published NMR data for these related compounds for comparative purposes.

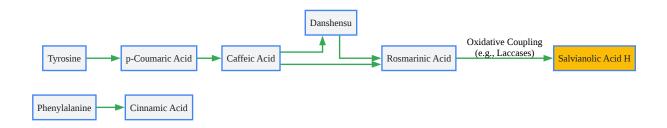
Synthesis of Salvianolic Acid H

The primary source of **Salvianolic acid H** is through extraction and isolation from Salvia miltiorrhiza. While total chemical synthesis of **Salvianolic acid H** has not been extensively reported, this section outlines a plausible biosynthetic pathway and a hypothetical synthetic strategy based on the synthesis of structurally similar compounds.



Biosynthesis

The biosynthesis of salvianolic acids is believed to originate from the phenylpropanoid pathway, with rosmarinic acid serving as a key precursor. The formation of more complex salvianolic acids likely involves oxidative coupling reactions catalyzed by enzymes such as laccases.



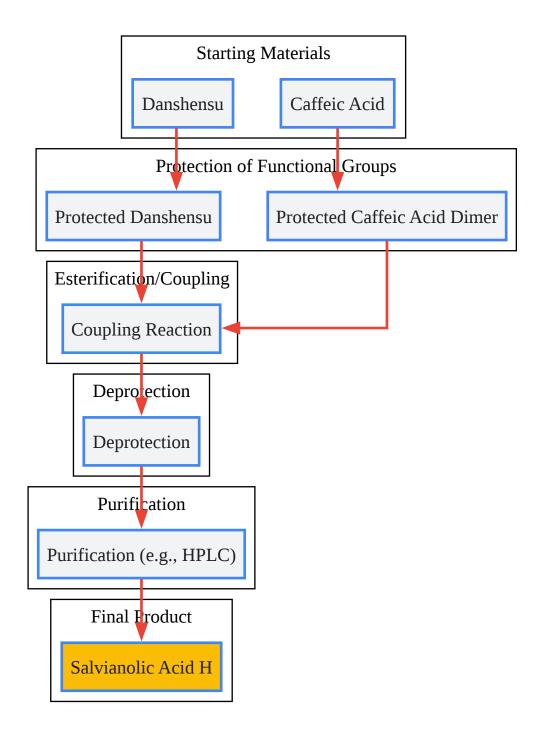
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Caption: Plausible biosynthetic pathway of Salvianolic acid H.

Hypothetical Chemical Synthesis Workflow

A potential synthetic route for **Salvianolic acid H** could involve the esterification of protected danshensu and caffeic acid derivatives, followed by deprotection. The following workflow outlines a conceptual approach.





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Caption: Hypothetical workflow for the chemical synthesis of Salvianolic acid H.

Biological Activity and Signaling Pathways

Salvianolic acid H is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, **Salvianolic**







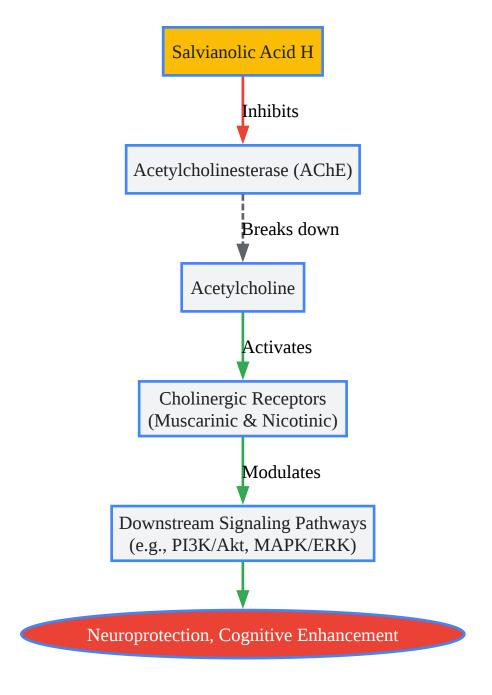
acid H increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

While the specific signaling pathways modulated by **Salvianolic acid H** are still under investigation, the mechanisms of action of other salvianolic acids provide valuable insights. For instance, Salvianolic acids A, B, and D have been shown to exert anti-inflammatory, antioxidant, and anti-fibrotic effects through various signaling pathways.

Acetylcholinesterase Inhibition Signaling Pathway

The primary mechanism of action of **Salvianolic acid H** is the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can then activate cholinergic receptors (muscarinic and nicotinic) and modulate downstream signaling pathways.





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Caption: Signaling pathway of Acetylcholinesterase inhibition by Salvianolic acid H.

Potential Downstream Signaling Pathways

Based on the known activities of other salvianolic acids, it is plausible that **Salvianolic acid H** may also modulate the following pathways, contributing to its overall therapeutic effects:



- PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Modulation of this pathway by other salvianolic acids has been linked to their neuroprotective and anti-apoptotic effects.
- MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway by other salvianolic acids contributes to their anti-inflammatory properties.
- Hedgehog Signaling Pathway: Aberrant activation of this pathway is implicated in fibrosis.
 The inhibitory effects of other salvianolic acids on this pathway suggest a potential antifibrotic role for Salvianolic acid H.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for the synthesis of **Salvianolic acid H** are not widely published, the following are hypothetical protocols based on established chemical methodologies for the synthesis of related natural products.

General Procedure for Esterification

- Protection of Functional Groups: Protect the hydroxyl and carboxylic acid groups of danshensu and the caffeic acid dimer using appropriate protecting groups (e.g., silyl ethers for hydroxyls, methyl esters for carboxylic acids).
- Coupling Reaction: Dissolve the protected danshensu and protected caffeic acid dimer in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC/DMAP or HATU) and stir the reaction mixture at room temperature until completion (monitored by TLC).
- Work-up: Quench the reaction, extract the product with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Deprotection: Treat the protected ester with an appropriate deprotecting agent (e.g., TBAF for silyl ethers, LiOH for methyl esters) to remove all protecting groups.
- Purification: Purify the crude **Salvianolic acid H** using column chromatography (e.g., silica gel or reversed-phase C18) or preparative HPLC to obtain the pure compound.



Acetylcholinesterase Inhibition Assay (Ellman's Method)

- Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Incubation: In a 96-well plate, add the buffer, DTNB, and different concentrations of Salvianolic acid H (dissolved in a suitable solvent like DMSO). Add the AChE enzyme solution and incubate for a specified time at a controlled temperature.
- Initiate Reaction: Add the substrate ATCI to all wells to start the enzymatic reaction.
- Measure Absorbance: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.
- Calculate Inhibition: Calculate the percentage of AChE inhibition for each concentration of **Salvianolic acid H** and determine the IC₅₀ value.

Conclusion

Salvianolic acid H is a promising natural product with significant therapeutic potential, particularly as an acetylcholinesterase inhibitor. While its chemical synthesis remains a challenge, understanding its structure and the synthetic strategies for related compounds provides a foundation for future synthetic efforts. Further research is warranted to fully elucidate its biological mechanisms and to explore its potential in drug development for neurodegenerative diseases and other conditions. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this important bioactive molecule.

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References



- 1. mdpi.com [mdpi.com]
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